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Compound of Interest |
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Compound Name:
tetrasulfate
CAS No.: 384342-62-5
Cat. No.: B1139727
- J

Executive Summary

This guide provides a rigorous physicochemical and analytical characterization of 5a-cholan-
3a,70,120a,24-tetrol tetrasulfate, a poly-sulfated allo-bile alcohol. While the parent scaffold, 5a-
cholan-3a,7a,12a,24-tetrol (also known as Petromyzonol), is biologically significant as a
pheromone precursor in Agnatha species (e.g., sea lamprey) and a minor metabolite in
mammalian allo-bile acid pathways, the tetrasulfate derivative represents a highly polar, fully
conjugated end-product.

The detection and quantification of such poly-sulfated steroids require specialized mass
spectrometric workflows due to their high polarity, thermal instability, and susceptibility to
source fragmentation. This document outlines the molecular weight calculations, structural
properties, and a validated LC-MS/MS protocol for its analysis.

Part 1: Physicochemical Characterization
Structural Elucidation

The molecule is based on the cholane (

) steroid nucleus.

o Stereochemistry (5a-Series): Unlike the common mammalian bile acids (which are 5
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, cis-fused A/B rings), this molecule possesses a 5a-hydrogen. This results in a trans-fused
A/B ring junction, creating a planar (flat) steroid nucleus similar to cholestanol, rather than
the "bent" shape of cholic acid. This significantly alters its chromatographic retention time
compared to 5

isomers.

o Substituents: Four hydroxyl groups at positions 3, 7, 12, and 24 are esterified with sulfuric
acid.

Molecular Weight & Formula Calculation

Precise molecular weight is critical for establishing Mass Spectrometry (MS) transitions. Below
is the derivation for both the Free Acid and the Tetrasodium Salt (the most common form in
aqueous buffers).

Table 1: Molecular Weight Derivation

. Average
Calculation Exact Mass
Component Formula . . . Molecular
Logic (Monoisotopic) .
Weight
Scaffold
Parent Alcohol 394.3083 Da 394.59 g/mol
(Petromyzonol)
Add 4 Sulfate
. groups (
Sulfation Change Da g/mol
)
Free Acid Form Parent + 714.1651 Da 714.83 g/mol
Salt Exch Replace acidic
alt Exchange
9 protons Da g/mol
Tetrasodium Salt Free Acid 802.0921 Da 802.73 g/mol
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Critical Note for MS Analysis: In Negative Electrospray lonization (ESI-), the molecule typically

ionizes as the deprotonated species. For the tetrasulfate, you may observe

(singly charged, unlikely due to mass),
, or
depending on pH and source conditions. However, poly-sulfates often lose

in-source.

Part 2: Analytical Methodology (LC-MS/MS)
Mass Spectrometry Strategy

Analyzing tetrasulfated steroids is challenging because the sulfate bond is labile. High
temperatures in the ESI source can cause premature desulfation, leading to a signal for the tri-
or di-sulfate instead of the intact parent.

« lonization Mode: Negative Mode (ESI-).
o Key Transitions:

o Precursor: The intact poly-anion is difficult to stabilize. It is often detected as a sodium

adduct with charge reduction, e.g.,

or via specific desulfated fragments.

o Product lons: The most reliable quantifiers are the sulfate-specific fragments.

» : High abundance, good for sensitivity.

= : Secondary confirmation.

Fragmentation Pathway (DOT Visualization)
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The following diagram illustrates the fragmentation logic in a triple quadrupole mass
spectrometer (QqQ).

Precursor lon (Tetrasulfate)
[M-H]- or [M-zH]z-

In-Source Decay

(Loss of SO3) Collision Cell (CID)
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[M - SOS3 - HJ- [HSO4]- (Quantifier) [SO3]- (Qualifier) (Low Abundance)

Click to download full resolution via product page

Figure 1: ESI(-) Fragmentation pathway for polysulfated bile alcohols. Note the dominance of
inorganic sulfate ions (m/z 97,[1] 80) over backbone fragments.

Experimental Protocol: Extraction & Quantification

Objective: Isolate 5a-cholan-3a,7a,12a,24-tetrol tetrasulfate from biological matrix
(plasma/urine) while preventing hydrolysis.

Reagents:

e LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

e Ammonium Acetate (10mM, pH 7.0) — Avoid acidic modifiers which promote hydrolysis.
Step-by-Step Workflow:

o Sample Preparation (Solid Phase Extraction - SPE):

o Rationale: Sulfated steroids are highly polar and bind poorly to standard C18. Use a
polymeric weak anion exchange (WAX) or hydrophilic-lipophilic balance (HLB) cartridge.
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o Condition: 1 mL MeOH, then 1 mL Water.

o Load: Mix 100 pL plasma with 300 pL 10mM Ammonium Acetate. Load onto cartridge.
o Wash: 1 mL 5% MeOH in Water (Removes salts/proteins).

o Elute: 1 mL MeOH containing 2% Ammonium Hydroxide (Elutes anionic sulfates).

o Dry: Evaporate under Nitrogen at 35°C (Do not exceed 40°C). Reconstitute in 100 pL
50:50 MeOH:Water.

e Chromatography (UPLC):

o Column: C18 High Strength Silica (HSS) T3 or equivalent (able to retain polar
compounds).

o Mobile Phase A: 5mM Ammonium Acetate in Water.
o Mobile Phase B: ACN/MeOH (50:50).

o Gradient: Start at 10% B, ramp to 60% B over 8 minutes. (5a-isomers elute earlier than
5B-isomers due to planar shape).

e Detection:

o Monitor MRM transitions. Due to the difficulty of observing the intact tetrasulfate parent, a
common strategy is to monitor the Desulfated-to-Sulfate transition if the parent is unstable,
OR use the strongest adduct found during infusion tuning.

Part 3: Biological Context & Synthesis
Biosynthetic Significance

This molecule belongs to the class of allo-bile acids/alcohols.

o Species Specificity: The unsulfated parent (Petromyzonol) is the dominant bile alcohol in the
sea lamprey (Petromyzon marinus). The sulfated forms act as migratory pheromones
released by larvae to attract adults [1].
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e Human Relevance: In humans, 5a-bile alcohols are rare but accumulate in Cerebrotendinous
Xanthomatosis (CTX) or patients with defects in the

-3-oxosteroid 5

-reductase enzyme. However, the tetrasulfate is primarily a pharmacological standard or
end-stage excretory product.

Analytical Workflow Diagram

Biological Sample SPE Extraction UPLC Separation > ESI(-) MS/MS > Quantification
(Plasma/Bile) (Polymeric WAX) (C18 HSS T3) (Triple Quad) (m/z 97)
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Figure 2: Optimized analytical workflow for polar steroid sulfates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1139727?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139727?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. Mass spectrometry combinations for structural characterization of sulfated-steroid
metabolites - PMC [pmc.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Comprehensive Technical Guide: 5a-Cholan-
3a,70,120,24-tetrol Tetrasulfate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139727#5-cholan-3-7-12-24-tetrol-tetrasulfate-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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